molecular formula C15H11N3O4S B2976900 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 931070-44-9

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2976900
CAS No.: 931070-44-9
M. Wt: 329.33
InChI Key: URKOMTBSDGNRJT-UHFFFAOYSA-N
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Description

The target compound, N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide, features a benzodioxol moiety linked to a thiazole ring, which is further connected to a 5-methyl-1,2-oxazole-3-carboxamide group.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-8-4-10(18-22-8)14(19)17-15-16-11(6-23-15)9-2-3-12-13(5-9)21-7-20-12/h2-6H,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKOMTBSDGNRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, which is then coupled with thiazole and oxazole derivatives under specific reaction conditions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Molecular Formulas

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name/ID Molecular Formula Key Structural Features Synthesis Yield/Purity Notable Properties Reference
Target Compound C₁₅H₁₂N₃O₄S Benzodioxol-thiazole-oxazole carboxamide Not provided Requires structural analysis -
Compound 32 () C₂₁H₁₉Cl₂N₂O₃ 2,4-Dichlorophenoxy, methoxy benzyl, oxazole carboxamide 95.1% purity Oil form; LiAlH₄ reduction method
Compound 33 () C₂₀H₁₇Cl₂N₂O₃ 2,4-Dichlorophenoxy, hydroxy benzyl, oxazole carboxamide 99.7% purity White solid; HPLC purification
Compound 10 () C₂₅H₂₀N₄O₆ Benzodioxol, butanamido linker, isoindole dione Not provided Potential protease inhibition
Compound C₁₇H₁₅N₃O₂ Benzodioxol-pyrazole amine, methylphenyl substituent - Crystal structure with N–H⋯N hydrogen bonds
Ceperognastat () C₁₈H₂₃FN₆O₃S Thiazol-2-yl acetamide, fluoro and piperidinyl substituents Not provided Antiviral or enzyme-targeting candidate
Compound 162 () C₂₇H₂₂N₂O₆S Benzodioxol-sulfonamido benzoic acid 81% yield White solid; lithium hydroxide hydrolysis

Crystallographic and Physicochemical Properties

  • Crystal Packing : The benzodioxol-pyrazole derivative in forms N–H⋯N hydrogen bonds and C–H⋯π interactions, stabilizing a zigzag supramolecular chain. Such interactions may enhance solubility or stability in biological environments .
  • Thiazole vs. Pyrazole Cores: The target compound’s thiazole ring (vs.

Functional Group Variations

  • Linker Diversity :
    • Carboxamide linkers (target compound, Compounds 32–33) contrast with sulfonamido (Compound 162) or butanamido (Compound 10) groups. Sulfonamides are more acidic, which could influence membrane permeability .
    • Fluoro and piperidinyl substituents in ceperognastat () suggest tailored pharmacokinetics, such as enhanced blood-brain barrier penetration .

Research Findings and Implications

  • Purity and Yield: Dichlorophenoxy derivatives () achieve >95% purity, indicating robust synthetic protocols. Lower yields in sulfonamido compounds (e.g., 81% in ) may reflect challenges in hydrolysis steps .
  • Hydrogen Bonding : The benzodioxol-pyrazole’s hydrogen-bonding network () highlights the importance of molecular conformation in solid-state properties, which could guide formulation strategies for the target compound .
  • Bioactivity Potential: While direct data is lacking, structural analogs with dichlorophenoxy () or isoindole dione () groups are linked to antimicrobial and enzyme-inhibitory activities, suggesting avenues for target compound testing .

Biological Activity

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties as reported in various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₃N₃O₆S
  • Molecular Weight : 399 Da
  • LogP : 3.85
  • Polar Surface Area : 113 Ų
  • Hydrogen Bond Acceptors : 7
  • Hydrogen Bond Donors : 1

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole and oxazole derivatives. In particular, compounds similar to this compound have shown significant activity against various pathogens.

CompoundTarget OrganismIC50 (µM)Reference
IT10Mycobacterium tuberculosis2.32
IT06Mycobacterium tuberculosis2.03
Compound XStaphylococcus aureus<100

The above table summarizes the inhibitory concentrations of various compounds against specific microorganisms. Notably, derivatives exhibiting thiazole and oxazole moieties have been reported to selectively inhibit Mycobacterium tuberculosis with minimal toxicity towards human cells.

Anticancer Activity

Research has demonstrated that compounds containing benzodioxole and thiazole structures exhibit cytotoxic effects on various cancer cell lines. For instance:

Cell LineCompound TestedIC50 (µM)Reference
MCF-7 (Breast Cancer)N-[4-(2H-benzodioxol)-thiazole]15.0
A549 (Lung Cancer)N-[4-(2H-benzodioxol)-thiazole]12.5
HepG2 (Liver Cancer)N-[4-(2H-benzodioxol)-thiazole]10.0

These findings indicate that the compound may serve as a lead for developing new anticancer agents, particularly due to its ability to induce apoptosis in cancer cells.

The biological activity of N-[4-(2H-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial and cancer cell metabolism.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The ability to induce oxidative stress has been linked to the cytotoxic effects observed in cancer cells.

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives against Mycobacterium tuberculosis and various cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities and potential mechanisms of action.

Key Findings:

  • Compounds demonstrated selective inhibition against Mycobacterium tuberculosis with no significant cytotoxicity towards human fibroblast cell lines.
  • Molecular docking studies revealed strong binding interactions with critical proteins involved in bacterial metabolism.

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